![molecular formula C18H18N2O B2755948 2-[1-((2E)-3-苯基丙-2-烯基)苯并咪唑-2-基]乙醇 CAS No. 941823-74-1](/img/structure/B2755948.png)

2-[1-((2E)-3-苯基丙-2-烯基)苯并咪唑-2-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

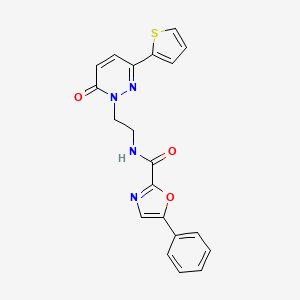

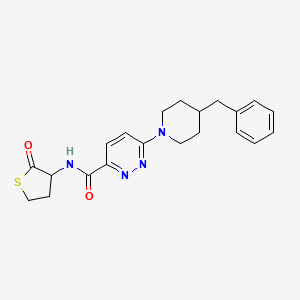

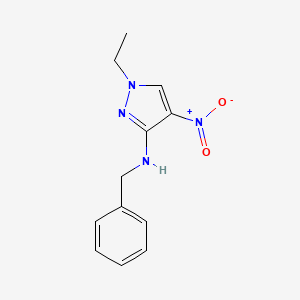

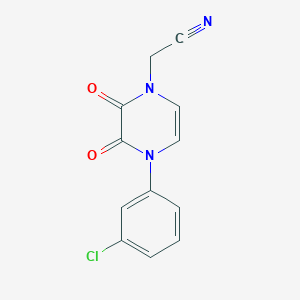

The compound “2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is known to exhibit a wide range of pharmacological properties .

Synthesis Analysis

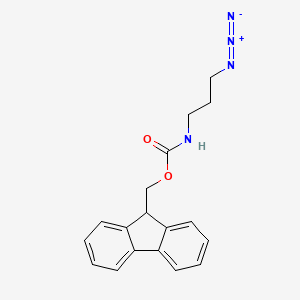

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles have been synthesized and their ability to inhibit the growth of cancer cell lines has been investigated . Another example is the preparation of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide via the condensation of the synthesized aldehyde with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single-crystal XRD . The coordination environment of the cobalt atom CoN3O3 in a related compound corresponds to a distorted octahedron .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound 1-[(2E)-3-phenylprop-2-enoyl]-2-(4-chlorophenyl)-1H-benzimidazole was found to display good antitumor activity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 1-(1H-Benzimidazol-2-yl)ethanol has a molecular formula of C9H10N2O and an average mass of 162.189 Da .科学研究应用

分子砌砖和晶体工程

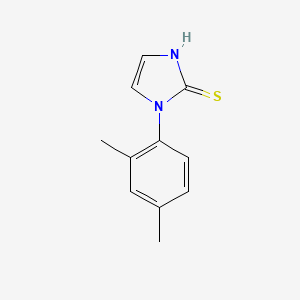

苯并咪唑部分,包括与“2-[1-((2E)-3-苯基丙-2-烯基)苯并咪唑-2-基]乙醇”类似的结构,作为晶体工程中的基础成分。Matthews 等人(2003 年)的研究强调了质子化苯并咪唑基团作为通过堆叠和氢键相互作用构建晶格的合成子的作用。这表明其在设计和合成具有特定性质的新型结晶材料中很有用 (Matthews 等人,2003 年)。

DNA 结合和抗癌活性

已研究含有苯并咪唑单元的化合物对 DNA 结合能力和潜在的抗癌作用。Paul 等人(2015 年)合成了苯并咪唑基席夫碱铜(II)配合物,该配合物通过插入与 DNA 结合,对各种癌细胞系表现出显着的细胞毒性作用。这表明“2-[1-((2E)-3-苯基丙-2-烯基)苯并咪唑-2-基]乙醇”的衍生物可能表现出类似的生物活性 (Paul 等人,2015 年)。

阴离子转运

苯并咪唑衍生物因其阴离子载体活性而受到探索,这对于开发用于生物和环境应用的阴离子转运蛋白至关重要。彭等人(2016 年)表明,1,3-双(苯并咪唑-2-基)苯衍生物可以介导有效的阴离子转运,而吸电子取代基显着增强了这种转运。这突出了“2-[1-((2E)-3-苯基丙-2-烯基)苯并咪唑-2-基]乙醇”在促进阴离子交换过程中的潜力 (彭等人,2016 年)。

绿色合成和催化

苯并咪唑骨架在开发更绿色的合成方法中至关重要。骆等人(2017 年)描述了一种由 Ru(II) 配合物催化的从伯醇和苯-1,2-二胺合成苯并咪唑的环境友好方法。这表明“2-[1-((2E)-3-苯基丙-2-烯基)苯并咪唑-2-基]乙醇”在催化和绿色化学中的适用性 (骆等人,2017 年)。

抗炎研究

苯并咪唑衍生物也因其抗炎特性而受到评估。一项关于新型甲基氨基和肼基苯并咪唑的研究表明在大鼠模型中具有显着的抗炎活性,表明类似化合物在治疗炎症中具有潜在的治疗应用 (Kunnambathkrishnakumar 等人,2013 年)。

作用机制

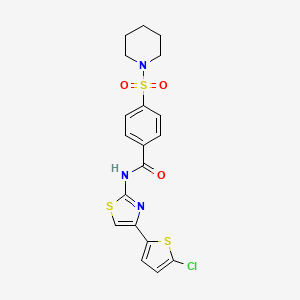

Target of Action

Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to interact with transport proteins like human serum albumin (hsa), indicating a potential mechanism involving protein binding . The binding of these compounds to HSA is suggested to involve a static quenching mechanism, with hydrogen bonding and van der Waals forces playing a major role in the interaction process .

Biochemical Pathways

The anticancer activity of similar compounds suggests that they may influence pathways related to cell growth and proliferation .

Pharmacokinetics

General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological environment .

Result of Action

The anticancer activity of similar compounds suggests that they may inhibit the growth of cancer cell lines .

未来方向

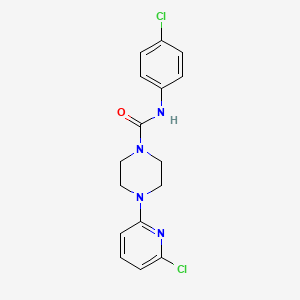

Benzimidazole derivatives have shown a wide range of pharmacological properties and are used in the treatment of diseases such as cancer, hypertension, diabetes, bacterial or viral infections, inflammation, gastritis, neurodegenerative diseases, etc . Therefore, the development of new benzimidazole derivatives and

属性

IUPAC Name |

2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c21-14-12-18-19-16-10-4-5-11-17(16)20(18)13-6-9-15-7-2-1-3-8-15/h1-11,21H,12-14H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDPBUFLLJQDNK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2755865.png)

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)

![1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2755887.png)